molecular formula C13H16N2.HCl B1139126 PentamethyleneQuinazoline HCl CAS No. 61939-12-6

PentamethyleneQuinazoline HCl

Cat. No.: B1139126
CAS No.: 61939-12-6
M. Wt: 236 g/mol
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Description

PentamethyleneQuinazoline Hydrochloride is a chemical compound belonging to the quinazoline family. It is a white crystalline powder that is soluble in water and has a molecular weight of 247.7 g/mol. Quinazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: PentamethyleneQuinazoline Hydrochloride can be synthesized through various methods. One common approach involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Another method includes the photochemical oxidation of 2,3-polymethylene-quinazoline derivatives . The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for derivatives of (iso)nicotinic-based hydrazones .

Industrial Production Methods: Industrial production of PentamethyleneQuinazoline Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization from solvents like acetonitrile .

Chemical Reactions Analysis

Types of Reactions: PentamethyleneQuinazoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Photochemical oxidation to form oxo derivatives.

    Reduction: Reduction of quinazolinones to quinazoline compounds.

    Substitution: Electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or photochemical methods.

    Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often uses reagents like chloro acetonitrile in anhydrous conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced quinazoline compounds.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

PentamethyleneQuinazoline Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a diuretic and antihypertensive agent.

    Industry: Utilized in the development of luminescent materials and fluorescent probes for bioimaging.

Mechanism of Action

The mechanism of action of PentamethyleneQuinazoline Hydrochloride involves interference with specific molecular targets and pathways. For example, quinazoline derivatives like Metolazone act by inhibiting sodium reabsorption in the renal tubules, leading to increased excretion of sodium and water . This mechanism is primarily responsible for its diuretic and antihypertensive effects.

Comparison with Similar Compounds

PentamethyleneQuinazoline Hydrochloride can be compared with other similar compounds, such as:

    Deoxypeganine: Undergoes similar photochemical oxidation to form oxo derivatives.

    Peganine: Another quinazoline alkaloid with comparable chemical properties.

    Tetramethylenequinazoline: Similar in structure but with different stability and reactivity.

Uniqueness: PentamethyleneQuinazoline Hydrochloride stands out due to its specific molecular structure, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.

Properties

CAS No.

61939-12-6

Molecular Formula

C13H16N2.HCl

Molecular Weight

236 g/mol

Synonyms

Azepino[2,1-b]quinazoline, (6,7,8,9,10,12-hexahydro-),hydrochloride

Origin of Product

United States

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